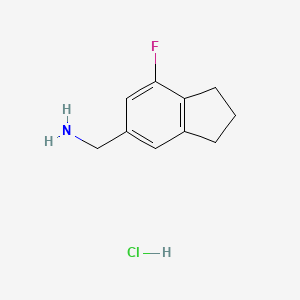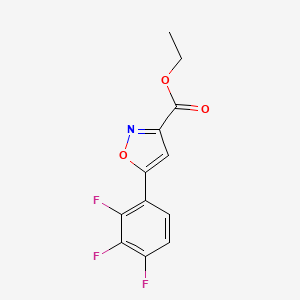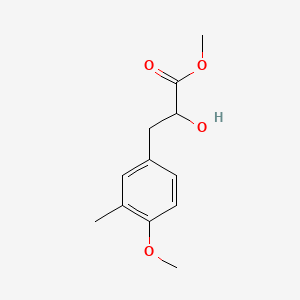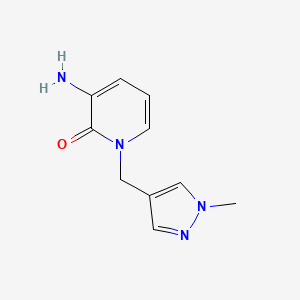
3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one: is a heterocyclic compound that features both a pyrazole and a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 1-position.
Formation of the Pyridinone Ring: The alkylated pyrazole is then reacted with a suitable precursor, such as 2-chloronicotinic acid, under basic conditions to form the pyridinone ring.
Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridinone rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated derivatives of the pyrazole or pyridinone rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((1-ethyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((1-methyl-1h-pyrazol-5-yl)methyl)pyridin-2(1h)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole and a pyridinone ring. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
3-amino-1-[(1-methylpyrazol-4-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H12N4O/c1-13-6-8(5-12-13)7-14-4-2-3-9(11)10(14)15/h2-6H,7,11H2,1H3 |
InChIキー |
WUNAPVWNPYCFOD-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CN2C=CC=C(C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



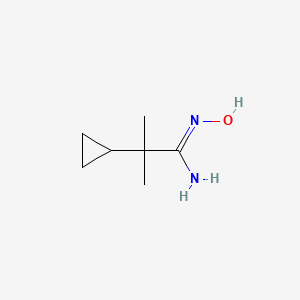
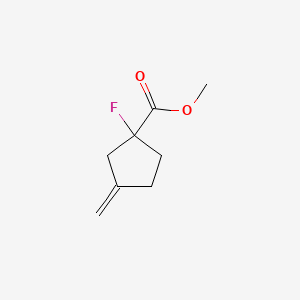
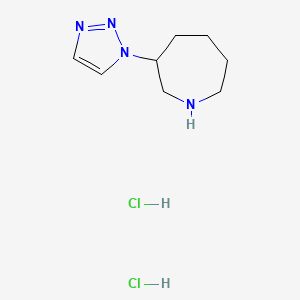
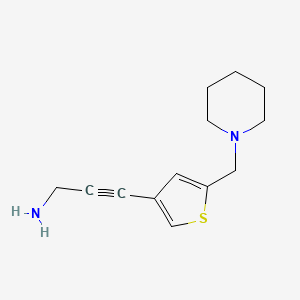
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
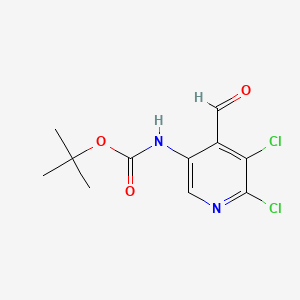
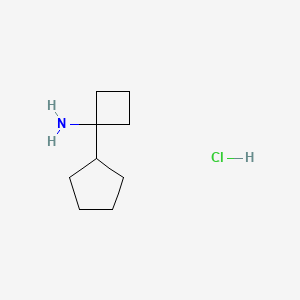
![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)

